molecular formula C14H14N2O3S B3700390 N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide

Cat. No.: B3700390
M. Wt: 290.34 g/mol
InChI Key: DVUKFVJGHHXZHA-UHFFFAOYSA-N
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Description

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a sulfamoyl group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as anti-inflammatory agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, such as those involved in inflammation, by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
  • N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide
  • N-[4-[(4-methylphenyl)sulfamoyl]phenyl]thiourea

Uniqueness

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide is unique due to its specific structural features, such as the presence of both a formamide group and a sulfamoyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11-2-4-13(5-3-11)16-20(18,19)14-8-6-12(7-9-14)15-10-17/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKFVJGHHXZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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